Rizatriptan benzoate works by targeting specific receptors in the brain. It is a selective agonist of 5-hydroxytryptamine (5-HT)1B and 1D receptors [National Institutes of Health (.gov), National Center for Biotechnology Information. Formulation and Evaluation of Rizatriptan Benzoate Mouth Disintegrating Tablets [PMC free article]. PMC2883231]. These receptors are located on intracranial blood vessels and sensory nerves of the trigeminal system, which are both involved in the migraine headache process [CenterWatch. Maxalt (rizatriptan benzoate) [online database]. Available from: ]. By activating these receptors, rizatriptan benzoate is thought to cause vasoconstriction (narrowing) of blood vessels and inhibit the release of neuropeptides that contribute to pain and inflammation [National Institutes of Health (.gov), National Center for Biotechnology Information. Rizatriptan in the treatment of migraine [PMC free article]. PMC2671815].
Clinical trials have played a crucial role in establishing the efficacy of rizatriptan benzoate for treating migraine headaches. Studies have shown that around 70% of patients experience pain relief within two hours of taking a 10mg dose [CenterWatch. Maxalt (rizatriptan benzoate) [online database]. Available from: ]. Rizatriptan has also been compared to other triptan medications in these trials, demonstrating at least equal or superior effectiveness in treating acute migraine attacks [National Institutes of Health (.gov), National Center for Biotechnology Information. Rizatriptan in the treatment of migraine [PMC free article]. PMC2671815].
Rizatriptan benzoate is a pharmaceutical compound primarily used for the acute treatment of migraine headaches. It belongs to the triptan class of medications, which are selective agonists at the serotonin 5-HT1B and 5-HT1D receptors. Chemically, it is known as N,N-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine monobenzoate, with a molecular formula of C15H19N5C7H6O2 and a molecular weight of approximately 557.68 g/mol . Rizatriptan benzoate is available in oral tablet form and is characterized by its white to off-white crystalline solid state, with a water solubility of about 42 mg/mL at 25°C .
During a migraine attack, blood vessel dilation and inflammation are believed to contribute to the pain. Rizatriptan benzoate acts by binding to 5-HT1B/1D receptors on cranial blood vessels. This activation triggers vasoconstriction (narrowing) of these vessels, reducing blood flow and ultimately alleviating the migraine pain [, ].
Rizatriptan benzoate undergoes various chemical transformations, primarily through oxidative deamination mediated by monoamine oxidase-A. This metabolic pathway leads to the formation of triazolomethyl-indole-3-acetic acid, which is pharmacologically inactive. Additionally, minor metabolites such as N-monodesmethyl-rizatriptan retain some agonistic activity at the 5-HT1B/1D receptors but are present in lower concentrations (approximately 14% of the parent compound) in plasma .
Recent studies have explored the oxidation of rizatriptan benzoate in acidic media using chloramine-T as an oxidant. Kinetic experiments revealed a pseudo-first-order reaction mechanism, with dependencies on various parameters such as concentration and dielectric constant .
Rizatriptan benzoate exerts its therapeutic effects by selectively activating serotonin receptors in the brain. This action leads to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptides like calcitonin gene-related peptide. Consequently, it alleviates migraine symptoms such as headache, nausea, and sensitivity to light and sound . The drug does not prevent future migraine attacks but is effective for acute episodes.
The synthesis of rizatriptan benzoate typically involves several steps:
Each step requires careful control of reaction conditions to ensure high yield and purity of the final product.
Rizatriptan benzoate is predominantly used for treating acute migraine attacks in adults and children aged six years and older. It has been shown to be more effective than some other triptans in clinical settings . Additionally, it may be utilized off-label for cluster headaches and other types of vascular headaches due to its vasoconstrictive properties.
Rizatriptan benzoate has several notable interactions:
Rizatriptan benzoate shares similarities with other triptans but has unique pharmacological properties that set it apart. Below are some comparable compounds:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Sumatriptan | Agonist at 5-HT1B/1D receptors | First triptan introduced; rapid onset |
Zolmitriptan | Agonist at 5-HT1B/1D receptors | Available as a nasal spray; longer half-life |
Naratriptan | Agonist at 5-HT1B/1D receptors | Longer duration; slower onset |
Eletriptan | Agonist at 5-HT1B/1D receptors | More selective for 5-HT1B; fewer side effects |
Uniqueness of Rizatriptan Benzoate: Rizatriptan is particularly noted for its rapid absorption and effectiveness in alleviating migraine symptoms compared to other triptans. Its pharmacokinetic profile allows for quick relief from acute migraine attacks while maintaining a favorable side effect profile .
Rizatriptan benzoate is characterized by the molecular formula C22H25N5O2 with a molecular weight of 391.475 g/mol [1] [2] [3]. The compound exists as the benzoate salt of the free base rizatriptan, with the chemical name N,N-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine benzoate [4]. The IUPAC nomenclature describes it as benzoic acid; dimethyl(2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-indol-3-yl}ethyl)amine [2] [5].
The molecular structure comprises an indole ring system substituted with a triazole moiety and a dimethylaminoethyl side chain, combined with benzoic acid in a 1:1 stoichiometric ratio. The empirical formula representation is C15H19N5- C7H6O2, indicating the molecular weight of the free base as 269.4 g/mol [4]. The compound possesses the CAS registry number 145202-66-0 and the InChI key JPRXYLQNJJVCMZ-UHFFFAOYSA-N [1] [2] [3].
Table 1: Molecular Characteristics of Rizatriptan Benzoate
Property | Value |
---|---|
Molecular Formula | C22H25N5O2 |
Molecular Weight (g/mol) | 391.475 |
CAS Number | 145202-66-0 |
Chemical Name | N,N-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine benzoate |
IUPAC Name | benzoic acid; dimethyl(2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-indol-3-yl}ethyl)amine |
InChI Key | JPRXYLQNJJVCMZ-UHFFFAOYSA-N |
SMILES | OC(=O)C1=CC=CC=C1.CN(C)CCC1=CNC2=CC=C(CN3C=NC=N3)C=C12 |
Rizatriptan benzoate exhibits polymorphism with two distinct crystalline forms designated as Form A and Form B [6]. These polymorphic variants demonstrate significantly different physical properties and crystallization behaviors, which influence their pharmaceutical applications and stability profiles.
Form A represents the thermodynamically stable polymorph of rizatriptan benzoate under ambient conditions [6]. This polymorphic form is characterized by its distinctive X-ray powder diffraction pattern featuring specific peak positions and relative intensities that serve as its crystallographic fingerprint. The Form A crystals exhibit very strong intensity peaks, strong intensity peaks, medium intensity peaks, and weak intensity peaks that collectively define its unique diffraction signature [6].
Morphologically, Form A crystals appear as white, plate-like particles when examined under microscopic inspection [6]. The crystalline structure demonstrates excellent stability and reproducibility, making it the preferred form for pharmaceutical formulations. The crystal habit consists of well-defined crystalline flakes that indicate a highly organized molecular packing arrangement within the crystal lattice.
Form B constitutes the metastable polymorphic form of rizatriptan benzoate, characterized by its distinct X-ray powder diffraction pattern that differs significantly from Form A [6]. Similar to Form A, Form B exhibits characteristic very strong intensity peaks, strong intensity peaks, medium intensity peaks, and weak intensity peaks, but at different angular positions, reflecting the alternative molecular packing arrangement in this polymorph.
The metastable nature of Form B indicates that it possesses higher internal energy compared to Form A and may undergo transformation to the more stable form under specific environmental conditions. This polymorphic form demonstrates different dissolution characteristics and physical stability compared to Form A, which has implications for pharmaceutical processing and storage.
The formation of specific polymorphic forms depends critically on crystallization conditions, including solvent selection, temperature control, cooling rates, and the presence of seed crystals [6].
Form A can be prepared through controlled cooling crystallization from organic solvents or mixed solvent systems. The optimal preparation involves cooling solutions from temperatures of 20-100°C down to -20 to 10°C [6]. Suitable solvents include primary alcohols such as methanol, 1-butanol, or 1-octanol, esters like ethyl acetate, and ketone solvents including acetone or methyl isobutyl ketone [6]. Form A also forms through evaporation of aqueous solutions or mixed organic solvent-water systems, particularly when the water content ranges from 1-50%, with 10-20% being optimal [6].
Form B formation requires fast crystallization conditions, typically achieved by rapid addition of a rizatriptan benzoate solution in methanol or methanol-ethyl acetate mixtures to non-solvents such as hexane or heptane [6]. The rapid precipitation kinetics favor the formation of the metastable Form B. Additionally, Form B can be obtained through controlled evaporation of alcoholic solutions, particularly using 1-butanol or 2-propanol as crystallization media [6].
Seeding plays a crucial role in directing polymorphic outcome. Addition of 1-20% (preferably 5%) seed crystals of the desired form before or after initiating crystallization significantly influences the final polymorphic form obtained [6]. The seeding technique allows for reproducible control over polymorph selection in manufacturing processes.
Table 2: Polymorphic Forms Crystallization Methods
Form | Crystallization Method | Solvent System | Temperature Control |
---|---|---|---|
Form A | Cooling crystallization | Methanol, 1-butanol, ethyl acetate | 20-100°C to -20-10°C |
Form A | Evaporation | Aqueous solutions with 10-20% organic solvent | Ambient temperature |
Form B | Fast crystallization | Methanol/ethyl acetate to hexane/heptane | Rapid mixing at -18°C |
Form B | Evaporation | 1-butanol or 2-propanol | Controlled evaporation |
Rizatriptan benzoate demonstrates good aqueous solubility, with documented values ranging from 42-53 mg/mL at 25°C when expressed as the free base equivalent [4] [7] [8]. The FDA-approved product labeling specifies the solubility as approximately 42 mg per mL in water at 25°C [4]. Independent analytical studies have reported slightly higher values, with one source documenting 46 mg/mL at 25°C [7] and another reporting 50 mg/mL under ultrasonic conditions [8].
The aqueous solubility exhibits pH dependency, with maximum solubility observed at pH 4.5 (51.24 mg/mL) according to systematic pH-dependent solubility studies [9]. At physiological pH conditions, the solubility in phosphate buffered saline (pH 7.2) is considerably lower at approximately 5 mg/mL [10]. Other pH-dependent measurements include 44.48 mg/mL in pH 6.8 phosphate buffer and 43.75 mg/mL in pH 7.4 phosphate buffer [9].
The relatively high aqueous solubility contributes to the compound's favorable dissolution characteristics and bioavailability profile. This solubility range places rizatriptan benzoate in the readily soluble category according to pharmaceutical classification systems.
Rizatriptan benzoate exhibits variable solubility across different organic solvent systems, reflecting its amphiphilic molecular structure containing both hydrophilic and lipophilic domains [7] [10] [11].
In alcoholic solvents, the compound shows good solubility in methanol but limited solubility in ethanol (approximately 1 mg/mL) [7] [11]. This difference in alcoholic solubility suggests specific molecular interactions that favor shorter-chain alcohols.
Aprotic solvents demonstrate varying dissolution capabilities. Dimethyl sulfoxide (DMSO) provides excellent solubility at 20 mg/mL [7] [10], making it suitable for analytical and formulation applications. Dimethyl formamide exhibits moderate solubility at 15 mg/mL [10]. In contrast, diethyl ether shows complete insolubility, consistent with the compound's ionic nature and hydrophilic characteristics [11].
Acetonitrile, commonly used in analytical applications, provides suitable solubility for chromatographic and spectroscopic analyses [12] [13]. The solvent compatibility profile indicates that polar aprotic solvents generally provide better dissolution compared to non-polar or weakly polar solvents.
Table 3: Solubility Profile of Rizatriptan Benzoate
Solvent/Medium | Solubility (mg/mL) | Reference Conditions |
---|---|---|
Water (25°C) | 42-53 | Expressed as free base at 25°C |
PBS (pH 7.2) | 5 | Phosphate buffered saline |
Acetate buffer (pH 4.5) | 51.24 | pH dependent study |
Phosphate buffer (pH 6.8) | 44.48 | pH dependent study |
Methanol | Soluble | Organic solvent |
Ethanol | 1 (slightly soluble) | Limited solubility |
DMSO | 20 | Good solubility |
Dimethyl formamide | 15 | Good solubility |
Diethyl ether | Insoluble | Hydrophobic solvent |
The partition coefficient of rizatriptan benzoate, expressed as LogP (octanol/water), ranges from 1.67 to 1.77, indicating moderate lipophilicity [2] [14] [15]. The most frequently cited value is LogP = 1.67, derived from ALOGPS computational predictions [2]. Alternative computational methods have provided values extending to 1.77, establishing the range of 1.67-1.77 for this parameter [2].
This LogP range positions rizatriptan benzoate in the optimal lipophilicity range for drug-like molecules, balancing sufficient hydrophobicity for membrane permeation with adequate aqueous solubility for dissolution and absorption. The moderate lipophilicity contributes to the compound's ability to cross biological membranes while maintaining acceptable pharmacokinetic properties.
One safety data sheet reported a slightly lower value of 1.57 LogP [16], though this falls within the expected experimental variability for partition coefficient measurements. The consistency of values around 1.6-1.8 confirms the moderate lipophilic character of the molecule.
Rizatriptan benzoate contains ionizable groups that significantly influence its pH-dependent behavior and pharmaceutical properties. The strongest basic pKa value is 9.56, attributed to the dimethylamino group in the ethylamine side chain [2]. This relatively high pKa indicates that the compound exists predominantly in the protonated (cationic) form at physiological pH values.
The strongest acidic pKa is reported as 17.24 [2], corresponding to an extremely weak acidic site, likely associated with the indole nitrogen or another weakly acidic functional group. This high acidic pKa value indicates that deprotonation of acidic sites occurs only under strongly basic conditions, well outside the physiological pH range.
At physiological pH (7.4), the compound carries a net positive charge (+1) [2], consistent with the protonation of the basic dimethylamino group and the lack of ionization of acidic sites. This ionic character influences the compound's solubility behavior, membrane interactions, and pharmacokinetic properties.
The ionization state affects the compound's interaction with biological targets and its distribution in biological systems. The predominantly cationic nature at physiological pH contributes to specific receptor binding characteristics and influences the compound's pharmacological activity profile.
Table 4: Partition Coefficient and Ionization Constants
Parameter | Value | Method/Source |
---|---|---|
LogP (octanol/water) | 1.67 | ALOGPS prediction |
LogP (range) | 1.67-1.77 | Various computational methods |
pKa (strongest basic) | 9.56 | Chemaxon prediction |
pKa (strongest acidic) | 17.24 | Chemaxon prediction |
Physiological charge at pH 7.4 | +1 | At physiological pH |
Polar surface area | 49.74 Ų | Calculated value |
Hydrogen bond acceptors | 3 | Structural analysis |
Hydrogen bond donors | 1 | Structural analysis |
Rizatriptan benzoate exhibits a characteristic melting point range of 178-182°C, with the most commonly reported range being 178-180°C [17] [16] [11] [18]. Differential scanning calorimetry studies have documented specific melting temperatures, with DSC peaks appearing at 184-187°C [19] [20]. One comprehensive thermal analysis reported a sharp endothermic peak at 186.91°C corresponding to the melting point [19].
The melting point serves as a critical quality control parameter for pharmaceutical manufacturing, providing evidence of compound purity and crystalline integrity. The sharp, well-defined melting endotherm indicates high crystalline purity and absence of significant impurities or polymorphic contamination.
Temperature variation in melting point measurements reflects both analytical methodology differences and potential batch-to-batch variations in crystal quality. The consistent reporting of values within the 178-182°C range across multiple independent sources confirms the reliability of this thermal characteristic.
Physical appearance during melting reveals that rizatriptan benzoate melts with slight decomposition, as the decomposition temperature approaches the melting point [21]. This proximity between melting and decomposition temperatures requires careful temperature control during analytical procedures and pharmaceutical processing operations.
Comprehensive thermal stability studies demonstrate that rizatriptan benzoate exhibits excellent stability under various thermal stress conditions recommended by International Conference on Harmonisation guidelines [22] [23] [24].
Photolytic stability testing reveals that the compound remains stable when exposed to light conditions, with negligible degradation (less than 2%) observed after 30 days of sunlight exposure [23]. This photostability contributes to the compound's suitability for standard pharmaceutical packaging and storage conditions.
Dry heat and wet heat stability assessments indicate minimal degradation under elevated temperature conditions [22] [23]. The compound demonstrates stability when subjected to standard thermal stress testing protocols, with no significant decomposition observed under moderate temperature exposure.
Thermal degradation studies using techniques such as thermogravimetric analysis reveal that significant mass loss and decomposition occur only at temperatures exceeding 200°C [20] [21]. The thermal stability profile supports storage at ambient temperatures and standard pharmaceutical processing conditions.
Forced degradation studies under ICH-recommended stress conditions demonstrate that while the compound is susceptible to chemical degradation under acidic and oxidative conditions, it remains stable under thermal stress [22] [24]. This selective stability profile guides appropriate storage conditions and formulation strategies.
The recommended storage temperature of 2-8°C [17] [18] provides an additional safety margin, ensuring long-term stability and maintaining pharmaceutical quality throughout the product shelf life.
Table 5: Thermal Properties of Rizatriptan Benzoate
Property | Value | Analysis Method |
---|---|---|
Melting Point | 178-182°C | Melting point determination |
Melting Point (range) | 178-180°C | Various sources |
DSC Peak Temperature | 184-187°C | Differential Scanning Calorimetry |
Thermal Stability (Photolytic) | Stable | ICH stability testing |
Thermal Stability (Dry heat) | Stable | ICH stability testing |
Thermal Stability (Wet heat) | Stable | ICH stability testing |
Degradation Temperature | >200°C | Thermal analysis |
Storage Temperature | 2-8°C (recommended) | Storage recommendation |
Irritant;Health Hazard